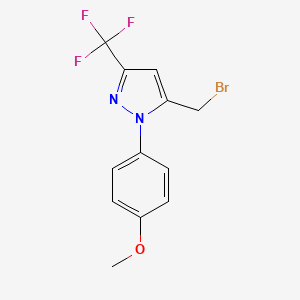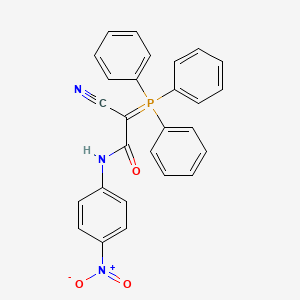
2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is a complex organic compound that features a cyano group, a nitrophenyl group, and a triphenylphosphanylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyanoacetamide backbone: This can be achieved by reacting cyanoacetic acid with an amine derivative.
Introduction of the nitrophenyl group: This step might involve nitration reactions or coupling reactions with nitrophenyl derivatives.
Addition of the triphenylphosphanylidene group: This can be done through a Wittig reaction or similar phosphorus-based coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The cyano group and the phosphanylidene moiety might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The phosphanylidene group might be of interest in catalytic processes.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used in the design of probes for biological studies.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Sensors: Potential use in the design of sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action for 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a catalytic context, the phosphanylidene group could facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Lacks the triphenylphosphanylidene group.
N-(4-Nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the cyano group.
2-Cyano-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Lacks the nitrophenyl group.
Uniqueness
The presence of all three functional groups (cyano, nitrophenyl, and triphenylphosphanylidene) in 2-Cyano-N-(4-nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide makes it unique and potentially more versatile in its applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
919365-93-8 |
|---|---|
Molekularformel |
C27H20N3O3P |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
2-cyano-N-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C27H20N3O3P/c28-20-26(27(31)29-21-16-18-22(19-17-21)30(32)33)34(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,(H,29,31) |
InChI-Schlüssel |
WKJYCUNNNNIWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


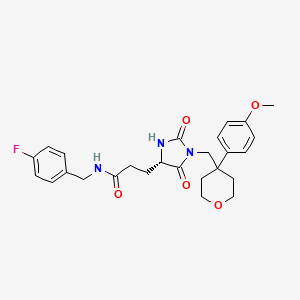
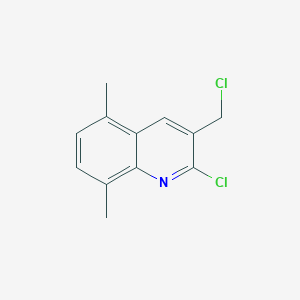
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

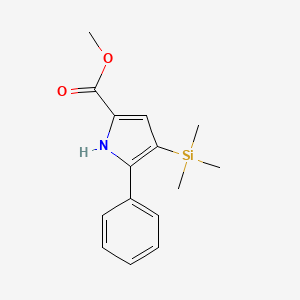
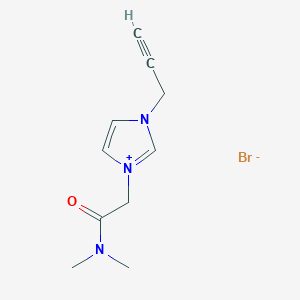
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
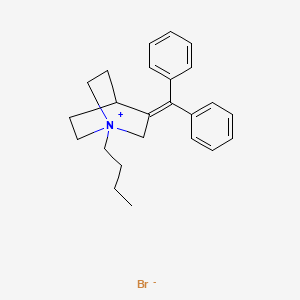
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
